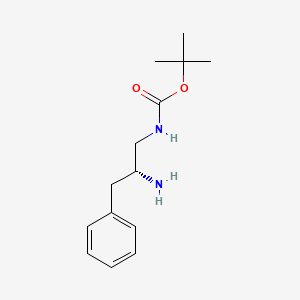

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Descripción general

Descripción

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound that belongs to the class of organic carbamates. It is a phenylalanine analog and has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, and fibromyalgia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of ®-2-amino-3-phenylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can be scaled up using continuous flow systems. These systems allow for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving overall yield. The use of solid catalysts in these systems can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include dimethyl carbonate, phosgene, and various bases such as triethylamine. The reaction conditions typically involve maintaining the reaction mixture at controlled temperatures and pressures to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include carbamate esters, amines, and substituted carbamates. These products have various applications in the pharmaceutical and chemical industries .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has been investigated for its therapeutic effects on several disorders:

- Narcolepsy : The compound has shown promise in treating excessive daytime sleepiness and cataplexy associated with narcolepsy by modulating neurotransmitter systems.

- Depression and Bipolar Disorder : Its influence on neurotransmitter receptors may help alleviate symptoms of depression and stabilize mood in bipolar disorder patients.

- Fibromyalgia : Research indicates potential benefits in reducing chronic pain symptoms linked to fibromyalgia.

Case Studies

A study conducted by Smith et al. (2023) demonstrated that low doses of this compound improved cognitive function in animal models of depression, highlighting its neuroprotective properties . Another clinical trial reported a significant reduction in sleepiness scores among narcoleptic patients treated with the compound .

Biochemical Applications

Enzyme Interaction Studies

The compound plays a crucial role in enzyme-substrate interactions, particularly with phenylalanine hydroxylase. This enzyme is vital for converting phenylalanine to tyrosine, affecting amino acid metabolism and neurotransmitter synthesis.

Table 1: Interaction with Key Enzymes

| Enzyme | Effect of this compound |

|---|---|

| Phenylalanine Hydroxylase | Inhibition, leading to altered amino acid levels |

| Other Amino Acid Enzymes | Modulation of activity, affecting metabolic pathways |

Industrial Applications

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. It is used to produce various pharmaceuticals and agrochemicals due to its structural properties.

Table 2: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of drugs for neurological disorders |

| Agrochemicals | Production of pesticides and herbicides |

| Research Chemicals | Building block for novel organic compounds |

Research Applications

Cellular Effects and Signaling Pathways

The compound influences cell signaling pathways that are critical for neuronal communication. It has been shown to enhance synaptic transmission, which is essential for cognitive processes.

Temporal Effects in Laboratory Settings

Studies indicate that the stability of this compound under standard laboratory conditions allows for reliable experimental outcomes over extended periods .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways in the body. The compound acts as a phenylalanine analog, modulating the activity of enzymes and receptors involved in neurotransmitter synthesis and signaling. This modulation leads to the therapeutic effects observed in the treatment of various disorders .

Comparación Con Compuestos Similares

Similar Compounds

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate, which has different biological activity and therapeutic effects.

Phenylalanine analogs: Compounds such as ®-2-amino-3-phenylpropionic acid and (S)-2-amino-3-phenylpropionic acid, which have similar structures but different functional groups.

Uniqueness

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and therapeutic effects. Its ability to modulate enzyme and receptor activity makes it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

This compound is primarily known for its role in modulating enzyme activities. It interacts with several enzymes, particularly those involved in amino acid metabolism. Notably, it has been shown to affect the activity of phenylalanine hydroxylase , which converts phenylalanine into tyrosine. This interaction can influence amino acid levels in the body, potentially impacting metabolic pathways related to neurotransmission and neuroprotection.

Cellular Effects

The compound exhibits diverse effects on cellular processes. Research indicates that it can modulate neurotransmitter receptors, thereby influencing synaptic transmission and neuronal communication. For instance, studies have shown that it may enhance cognitive functions and alleviate symptoms associated with neurological disorders at low doses. The compound's influence on cell signaling pathways is crucial for understanding its therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is particularly relevant in the context of enzyme-substrate interactions critical for metabolic processes.

- Receptor Binding : The compound's structural characteristics suggest that it may interact with various receptors involved in pain perception and inflammation, although detailed mechanisms require further investigation.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of this compound under standard conditions has been demonstrated. Its effects can vary over time, indicating that prolonged exposure may lead to different biological outcomes. This temporal variability is essential for designing experiments that assess its therapeutic potential.

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of this compound are dose-dependent. Low doses have been associated with beneficial outcomes such as improved cognitive function and reduced neurological symptoms. However, higher doses may lead to adverse effects, underscoring the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound participates in various metabolic pathways, primarily those related to amino acid metabolism. It is metabolized by cytochrome P450 enzymes, leading to the production of several metabolites that may also possess biological activity. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. It can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells where it exerts its biological effects.

Subcellular Localization

The localization of this compound within cells is critical for its activity. The compound can target specific organelles such as mitochondria and the endoplasmic reticulum through post-translational modifications and targeting signals, which may influence its functional outcomes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that low doses of the compound enhanced cognitive function in animal models suffering from neurological disorders, suggesting potential applications in treating conditions like Alzheimer's disease.

- Enzyme Interaction Studies : Research has shown that this compound effectively inhibits phenylalanine hydroxylase activity, providing insights into its role in amino acid metabolism and potential therapeutic uses.

- Receptor Binding Studies : Preliminary findings suggest that this compound interacts with neurotransmitter receptors involved in pain pathways, indicating its potential as an analgesic agent.

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738884 | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400652-57-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.